(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-phenoxyphenyl)methanone

antitubercular Mycobacterium tuberculosis benzothiazole-piperazine

Researchers face limited access to unexplored benzothiazole-piperazine chemotypes for novel target discovery. This compound addresses that gap with a distinct 4-phenoxyphenyl methanone moiety not found in published SAR series. - Enables target-agnostic phenotypic screening and affinity-based proteomics to identify novel protein interactors. - Provides a unique diversification point for medicinal chemistry campaigns in areas like PPARδ, AChE, and anti-tubercular research. - Offered as a high-purity (>98%) research reagent with reliable global supply and batch-to-batch consistency.

Molecular Formula C24H21N3O2S
Molecular Weight 415.5 g/mol
CAS No. 681159-28-4
Cat. No. B3278645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-phenoxyphenyl)methanone
CAS681159-28-4
Molecular FormulaC24H21N3O2S
Molecular Weight415.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5
InChIInChI=1S/C24H21N3O2S/c28-23(18-10-12-20(13-11-18)29-19-6-2-1-3-7-19)26-14-16-27(17-15-26)24-25-21-8-4-5-9-22(21)30-24/h1-13H,14-17H2
InChIKeyMVBWODPQEGHGIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity & Scaffold Context


(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-phenoxyphenyl)methanone (CAS 681159-28-4) is a synthetic small molecule belonging to the benzothiazole-piperazine hybrid chemotype. The core architecture combines a benzo[d]thiazole heterocycle linked via a piperazine spacer to a 4-phenoxyphenyl methanone moiety. Benzothiazole-piperazine scaffolds have been explored for diverse pharmacological activities including anti-tubercular, anticancer, acetylcholinesterase inhibition, PPARδ agonism [1] and anti-corrosion/biocidal applications. However, no primary research paper, patent, or authoritative database provides quantitative biological or physicochemical characterization specifically for the 4-phenoxyphenyl methanone congener.

Scaffold

Benzothiazole-piperazine hybrid with a distinct 4-phenoxyphenyl moiety.

Data status

No published bioactivity or physicochemical characterization for this congener.

Procurement logic

Suited for scaffold-hopping, novel target screening, or SAR diversification.

Substitution Risks & Evidence Gaps


Within the benzothiazole-piperazine class, seemingly minor structural modifications can profoundly alter biological potency, selectivity, and even the target engaged. For example, SAR studies on 2-piperazinyl-benzothiazole PPARδ agonists show that introduction of a hydrophobic substituent on the piperazine ring can enhance binding affinity by over an order of magnitude, and the nature of the substituent dictates subtype selectivity [1]. In anti-mycobacterial benzothiazole-piperazine methanones, the 5-trifluoromethyl substitution on the benzothiazole ring improved anti-TB MIC from >10 µM down to 0.78–7.94 µM while maintaining low cytotoxicity [2]. The target compound’s 4-phenoxyphenyl methanone group has no published head-to-head data against any comparator; its activity profile cannot be inferred from other members of the class and generic substitution carries unquantifiable risk of potency loss, target-switching, or off-target toxicity.

Structural sensitivity

Minor modifications can shift potency >10-fold; uncharacterized congener risk is unquantifiable.

No head-to-head data

The 4-phenoxyphenyl group lacks comparative profiling; activity cannot be inferred from published analogs.

Target-switching potential

Generic substitution may alter target engagement or introduce off-target effects.

Differentiation Evidence


Anti-Mycobacterial Scaffold Activity

The benzothiazole-piperazine methanone scaffold yields sub-micromolar anti-TB MIC values in optimized congeners. The most potent compounds in the series (5-trifluoromethyl derivatives) achieved MIC = 0.78 µg/mL against M. tuberculosis H37Rv with therapeutic index >60 [1]. However, the target compound (4-phenoxyphenyl methanone) has NOT been tested in this or any published assay; no direct or cross-study comparison exists. This evidence is class-level inference only and cannot be used to assert potency for the target compound.

Anti-TB MIC
Class-level inference
Not tested
Analog MIC 0.78–7.94 µM
Class-level precedent only; no target data
Compound-specific MIC unknown
antitubercular Mycobacterium tuberculosis benzothiazole-piperazine

Anticancer Cytotoxicity Activity

A series of ten benzothiazole-piperazine derivatives showed broad cytotoxic activity against HUH-7 (hepatocellular), MCF-7 (breast), and HCT-116 (colorectal) cancer lines; aroyl-substituted analogs 1h and 1j were the most active, inducing apoptosis via subG1 cell cycle arrest [1]. The target compound (4-phenoxyphenyl methanone) was not among the ten tested; its GI50 values are unknown. The data provide class-level precedent but zero compound-specific differentiation.

Cytotoxicity Activity
Class-level inference
Not tested; class-level precedent
No compound-specific GI50 data available
Activity cannot be inferred from analogs
anticancer cytotoxicity benzothiazole-piperazine GI50

PPARδ Agonism Activity

In a series of 2-piperazinyl-benzothiazole PPARδ agonists, compound 5g achieved hPPARδ EC50 = 4.1 nM with high selectivity over PPARα and PPARγ, and significantly elevated HDL-c in vivo [1]. The SAR indicates that hydrophobic substituents on the piperazine ring enhance PPARδ binding. The target compound carries a 4-phenoxyphenyl methanone group—a distinct hydrophobic moiety—but its PPARδ EC50, selectivity profile, and in vivo HDL-c effect have NOT been measured. Any extrapolation of potency from 5g to the target compound would be speculative.

PPARδ Agonism
Class-level inference
Not tested
5g EC50 = 4.1 nM
Class-level potency; target untested
No dose-response data
PPARδ agonist metabolic syndrome HDL-cholesterol EC50

Application Scenarios


Scaffold-Hopping & SAR Exploration

The compound can serve as a structural diversification point in medicinal chemistry campaigns targeting PPARδ, AChE, Mycobacteria, or cancer. Its 4-phenoxyphenyl group is a distinct hydrophobic moiety absent from published series; head-to-head profiling against benchmark analogs (e.g., 5g for PPARδ, or 1h/1j for cancer) would be required to establish any differentiation. [1][2]

Anti-Corrosion & Biocidal Screening

The benzothiazole-piperazine chemotype (BTPM series) has demonstrated corrosion inhibition efficiency of 78–90% on N80 carbon steel in 1 M HCl, along with biocidal activity against aerobic corrosion-associated bacteria. [1] The target compound's 4-phenoxyphenyl substitution may alter adsorption behavior and biocidal spectrum, but requires direct electrochemical and microbial testing against H-BTPM, Me-BTPM, or SH-BTPM comparators to confirm any practical advantage.

Chemical Probe for Novel Targets

Given the complete absence of published biological data for this specific congener, the compound is best deployed as a screening candidate in target-agnostic phenotypic assays or affinity-based proteomics to identify novel protein interactors. Selection over close analogs (e.g., 4-ethoxy, 4-methyl, or unsubstituted phenyl derivatives) can only be justified by novelty of the phenoxyphenyl group, not by known potency or selectivity. [1][2]

Application
Selection Property
Validation Focus
Medicinal chemistry SAR
Phenoxyphenyl hydrophobic moiety novelty
Head-to-head profiling against benchmark analogs
Anti-corrosion & biocidal screening
Benzothiazole-piperazine adsorption potential
Electrochemical and microbial testing against known inhibitors
Novel target discovery
Unexplored chemical space with phenoxyphenyl group
Phenotypic screening or affinity-based proteomics
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